Pentostatin

Beschreibung

This compound is a member of the class of coformycins that is coformycin in which the hydroxy group at position 2' is replaced with a hydrogen. It is a drug used for the treatment of hairy cell leukaemia. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor, an antineoplastic agent, an antimetabolite, a bacterial metabolite and an Aspergillus metabolite. It is a conjugate base of a this compound(1+).

A potent inhibitor of adenosine deaminase. The drug is effective in the treatment of many lymphoproliferative malignancies, particularly hairy-cell leukemia. It is also synergistic with some other antineoplastic agents and has immunosuppressive activity.

This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.

This compound is a purine analogue and antineoplastic agent used in the therapy of hairy cell leukemia and T cell lymphomas. This compound is associated with a low rate of serum enzyme elevations during therapy and has been linked to rare instances of severe acute liver injury with jaundice.

This compound has been reported in Streptomyces antibioticus with data available.

This compound is a purine nucleotide analogue antibiotic isolated from the bacterium Streptomyces antibioticus. Also known as 2'-deoxycoformycin, this compound binds to and inhibits adenine deaminase (ADA), an enzyme essential to purine metabolism; ADA activity is greatest in cells of the lymphoid system with T-cells having higher activity than B-cells and T-cell malignancies higher ADA activity than B-cell malignancies. This compound inhibition of ADA appears to result in elevated intracellular levels of dATP which may block DNA synthesis through the inhibition of ribonucleotide reductase. This agent may also inhibit RNA synthesis and may selectively deplete CD26+ lymphocytes. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 4 approved and 9 investigational indications. This drug has a black box warning from the FDA.

This compound is only found in individuals that have used or taken this drug. It is a potent inhibitor of adenosine deaminase. The drug is effective in the treatment of many lymphoproliferative malignancies, particularly hairy-cell leukemia. It is also synergistic with some other antineoplastic agents and has immunosuppressive activity. This compound is a potent transition state inhibitor of adenosine deaminase (ADA), the greatest activity of which is found in cells of the lymphoid system. T-cells have higher ADA activity than B-cells, and T-cell malignancies have higher activity than B-cell malignancies. The cytotoxicity that results from prevention of catabolism of adenosine or deoxyadenosine is thought to be due to elevated intracellular levels of dATP, which can block DNA synthesis through inhibition of ribonucleotide reductase. Intracellular activation results in incorporation into DNA as a false purine base. An additional cytotoxic effect is related to its incorporation into RNA. Cytotoxicity is cell cycle phase-specific (S-phase).

A potent inhibitor of ADENOSINE DEAMINASE. The drug induces APOPTOSIS of LYMPHOCYTES, and is used in the treatment of many lymphoproliferative malignancies, particularly HAIRY CELL LEUKEMIA. It is also synergistic with some other antineoplastic agents and has immunosuppressive activity.

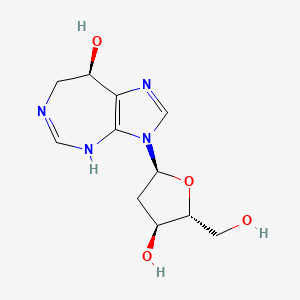

Structure

2D Structure

Eigenschaften

IUPAC Name |

(8R)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVKHBSQESCIEP-JQCXWYLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC[C@H]3O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023436 | |

| Record name | Pentostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, aqueous solubility > 100 mg/ml, 1.07e+01 g/L, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL) | |

| Record name | Pentostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTOSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PENTOSTATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/218321%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

White crystals from methanol/water, White to off-white solid | |

CAS No. |

53910-25-1 | |

| Record name | Pentostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53910-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentostatin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053910251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R)-3-(2-Deoxy-b-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/395575MZO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTOSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220-225 °C, Mp: also reported as 204-209.5 °C with darkening at > 150 °C., 220 °C | |

| Record name | Pentostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTOSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentostatin Biosynthesis in Streptomyces antibioticus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentostatin, a potent inhibitor of adenosine deaminase, is a crucial therapeutic agent in the treatment of various leukemias. This technical guide provides a comprehensive overview of the biosynthesis of this compound in its native producer, the Gram-positive bacterium Streptomyces antibioticus. We delve into the genetic and enzymatic core of its production, detailing the biosynthetic gene cluster, the functions of key enzymes, and the proposed biochemical pathway. This document synthesizes available quantitative data, presents detailed experimental methodologies for key analytical and genetic manipulation techniques, and visualizes complex biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a foundational resource for researchers aiming to understand, engineer, and optimize this compound production for pharmaceutical applications.

Introduction

This compound (also known as 2'-deoxycoformycin) is a purine nucleoside analog that acts as a powerful transition-state inhibitor of the enzyme adenosine deaminase (ADA).[1] Its clinical significance, particularly in treating hairy cell leukemia, has driven research into its microbial production.[2] The primary natural source of this compound is the fermentation broth of Streptomyces antibioticus.[3] Understanding the intricate biosynthetic machinery within this bacterium is paramount for developing strategies to enhance its yield and for exploring the potential of synthetic biology to create novel analogs. This guide will provide an in-depth exploration of the this compound biosynthetic pathway in S. antibioticus.

The this compound Biosynthetic Gene Cluster (pen)

The genetic blueprint for this compound biosynthesis in Streptomyces antibioticus is encoded within a dedicated gene cluster, designated the pen cluster. This cluster comprises three essential genes: penA, penB, and penC. The proposed functions of the proteins encoded by these genes are central to the construction of the this compound molecule.[4]

Table 1: Genes and Proposed Functions in the this compound (pen) Biosynthetic Cluster

| Gene | Proposed Protein Function | Homology |

| penA | ATP phosphoribosyltransferase | HisG (ATP phosphoribosyltransferase) |

| penB | Short-chain dehydrogenase | Short-chain dehydrogenase family |

| penC | SAICAR (succinylaminoimidazolecarboxamide ribotide) synthetase homolog | PurC (SAICAR synthetase) |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the primary metabolic pathway of L-histidine biosynthesis.[4] The pathway is initiated by the condensation of phosphoribosyl pyrophosphate (PRPP) with either adenosine triphosphate (ATP) or deoxyadenosine triphosphate (dATP).[4]

Key Enzymatic Steps

-

Initiation by PenA: The first committed step is catalyzed by PenA , an ATP phosphoribosyltransferase. It is homologous to HisG, the enzyme that catalyzes the initial step of histidine biosynthesis. PenA catalyzes the condensation of PRPP with ATP or dATP.[4]

-

Intermediate Modifications: The product of the PenA reaction undergoes a series of transformations, likely involving enzymes from the host's primary metabolism, to form a key intermediate.

-

Ring Formation by PenC: PenC , a homolog of SAICAR synthetase, is proposed to be a key enzyme in the formation of the characteristic 1,3-diazepine ring of this compound from an intermediate shared with the histidine pathway.[4]

-

Reduction by PenB: The final step in the formation of this compound is believed to be a reduction reaction catalyzed by PenB , a short-chain dehydrogenase. This enzyme likely reduces an oxo-intermediate to the final hydroxyl group found in this compound.[4]

Diagram 1: Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in S. antibioticus.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex networks that respond to nutritional signals, developmental cues, and cellular stress. While a specific regulatory pathway for the pen cluster has not been fully elucidated, general regulatory mechanisms in Streptomyces provide a framework for understanding its control.

General Regulatory Mechanisms in Streptomyces

-

Two-Component Systems (TCS): These systems, such as the PhoR-PhoP system which responds to phosphate limitation, are known to globally influence antibiotic production.[5]

-

Pleiotropic Regulators: Global regulators like AdpA can control the expression of multiple secondary metabolite gene clusters in response to signaling molecules.[5]

-

Pathway-Specific Regulators: Many antibiotic biosynthetic gene clusters contain their own regulatory genes (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) that directly control the expression of the biosynthetic genes within the cluster. The pen cluster in S. antibioticus does not appear to contain a dedicated pathway-specific regulator, suggesting it may be under the control of a more global regulatory network.

Diagram 2: General Regulatory Influences on Antibiotic Biosynthesis

Caption: General regulatory inputs controlling antibiotic gene clusters.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Fermentation and this compound Extraction

Objective: To cultivate S. antibioticus and extract this compound for quantification.

Protocol:

-

Inoculum Preparation: Inoculate a loopful of S. antibioticus spores into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a 1 L production flask containing 200 mL of production medium (e.g., a defined medium with glucose as a carbon source and a suitable nitrogen source) with 10% (v/v) of the seed culture.

-

Fermentation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 5-7 days.

-

Harvesting: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.

-

Extraction: The supernatant, which contains the secreted this compound, can be directly used for analysis or further purified. For purification, methods like ion-exchange chromatography can be employed.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in fermentation broth.

Protocol:

-

Sample Preparation: Centrifuge the fermentation broth at high speed (e.g., 13,000 rpm for 10 minutes). Dilute the supernatant with an aqueous solution (e.g., water or a suitable buffer). Filter the diluted sample through a 0.22 µm filter.[2]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Waters Atlantis® T3, 100 mm x 2.1 mm, 5 µm).[2]

-

Mobile Phase: A gradient of mobile phase A (e.g., 10 mmol/L ammonium formate with 0.1% formic acid in water) and mobile phase B (e.g., methanol with 0.02% formic acid).[2]

-

Flow Rate: 0.3 mL/min.[2]

-

Column Temperature: 25°C.[2]

-

Injection Volume: 10 µL.[2]

-

-

Mass Spectrometry Detection:

-

Quantification: Use an external standard method with a calibration curve of pure this compound to determine the concentration in the samples.[2]

Heterologous Expression and Purification of Pen Proteins

Objective: To produce and purify Pen proteins for in vitro characterization.

Protocol:

-

Gene Cloning: Amplify the coding sequences of penA, penB, and penC from S. antibioticus genomic DNA by PCR. Clone the amplified genes into a suitable E. coli expression vector (e.g., a pET vector with a His-tag).

-

Heterologous Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Centrifuge the lysate to remove cell debris. Purify the His-tagged proteins from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Protein Characterization: Confirm the purity and size of the purified proteins by SDS-PAGE.

Diagram 3: Workflow for Heterologous Protein Expression and Purification

Caption: Workflow for heterologous expression and purification of Pen proteins.

Quantitative Data

Table 2: this compound Production in Wild-Type and Mutant S. antibioticus Strains (Illustrative)

| Strain | Relevant Genotype | This compound Titer (mg/L) | % of Wild-Type |

| S. antibioticus Wild-Type | penA+, penB+, penC+ | 15.2 ± 1.8 | 100% |

| S. antibioticus ΔpenA | ΔpenA | Not Detected | 0% |

| S. antibioticus ΔpenB | ΔpenB | Not Detected | 0% |

| S. antibioticus ΔpenC | ΔpenC | Not Detected | 0% |

| S. antibioticus Overexpressing Regulator X | regX++ | 45.7 ± 4.2 | 300% |

Note: The data in this table are illustrative and intended to demonstrate the expected outcomes of gene knockout and overexpression experiments.

Conclusion

The biosynthesis of this compound in Streptomyces antibioticus is a fascinating example of the interplay between primary and secondary metabolism. The identification of the pen gene cluster and the characterization of its encoded enzymes provide a solid foundation for further research. The experimental protocols outlined in this guide offer a practical framework for researchers to investigate this pathway in greater detail. Future work should focus on the detailed kinetic characterization of the Pen enzymes, the elucidation of the specific regulatory networks controlling the pen cluster, and the application of synthetic biology and metabolic engineering strategies to improve this compound titers. Such efforts will not only enhance the production of this vital therapeutic agent but also deepen our understanding of the complex biochemistry of Streptomyces.

References

- 1. Transcriptional Regulation of the Daptomycin Gene Cluster in Streptomyces roseosporus by an Autoregulator, AtrA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Simultaneous determination of this compound and 2'-amino-2'-deoxyadenosine in fermentation broth by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Machine-Learning Analysis of Streptomyces coelicolor Transcriptomes Reveals a Transcription Regulatory Network Encompassing Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Pentostatin: A Deep Dive into Purine Metabolism Disruption and dATP Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentostatin, also known as 2'-deoxycoformycin, is a potent chemotherapeutic agent primarily utilized in the treatment of various lymphoproliferative malignancies, most notably hairy cell leukemia.[1] Its efficacy is rooted in its powerful inhibition of adenosine deaminase (ADA), a critical enzyme in the purine salvage pathway.[2] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its profound effects on purine metabolism and the subsequent intracellular accumulation of deoxyadenosine triphosphate (dATP). We will explore the downstream cellular consequences, present relevant quantitative data, detail key experimental protocols, and provide visual representations of the biochemical pathways and experimental workflows involved.

Introduction to this compound

This compound is a purine analogue originally isolated from Streptomyces antibioticus.[3] It acts as a transition-state analogue inhibitor of adenosine deaminase (ADA), forming a stable complex with the enzyme and effectively blocking its catalytic activity.[4] The highest activity of ADA is found within the lymphoid system, with T-lymphocytes exhibiting greater activity than B-lymphocytes.[5] This tissue-specific enzyme distribution underpins the selective cytotoxicity of this compound towards lymphocytes, making it a targeted and effective therapy for certain hematological cancers.[6][7]

The Central Role of Adenosine Deaminase in Purine Metabolism

Adenosine deaminase is a pivotal enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][6] This process is crucial for maintaining a balanced pool of purine nucleotides necessary for DNA and RNA synthesis, as well as for cellular energy metabolism.

This compound's Mechanism of Action: A Cascade of Metabolic Disruption

The primary mechanism of this compound's cytotoxic effect is its potent inhibition of adenosine deaminase.[6] This inhibition disrupts the normal flow of purine metabolism, leading to a cascade of events that are particularly toxic to lymphocytes.

Inhibition of Adenosine Deaminase

By acting as a transition-state inhibitor, this compound binds tightly to ADA, preventing the deamination of its substrates.[4][8] This enzymatic blockade leads to the systemic accumulation of adenosine and, more critically, deoxyadenosine in both plasma and intracellular compartments.[9]

Accumulation of Deoxyadenosine and Phosphorylation to dATP

The elevated levels of deoxyadenosine are particularly detrimental to lymphocytes. These cells exhibit high levels of deoxycytidine kinase, an enzyme that efficiently phosphorylates deoxyadenosine to deoxyadenosine monophosphate (dAMP). Subsequent phosphorylation steps convert dAMP into deoxyadenosine diphosphate (dADP) and finally to deoxyadenosine triphosphate (dATP).[9] Lymphocytes also have low levels of 5'-nucleotidase, the enzyme that would typically dephosphorylate dAMP, further contributing to the rapid and significant accumulation of dATP within these cells.[9]

Cellular Consequences of dATP Accumulation

The intracellular buildup of dATP triggers several cytotoxic effects that ultimately lead to lymphocyte cell death.

Inhibition of Ribonucleotide Reductase and DNA Synthesis

Elevated concentrations of dATP act as a negative feedback inhibitor of ribonucleotide reductase.[5][6] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The inhibition of ribonucleotide reductase leads to a depletion of the other three deoxyribonucleotides (dCTP, dGTP, and dTTP), thereby halting DNA synthesis and repair.[3] This cessation of DNA replication is particularly toxic to rapidly dividing cells, such as malignant lymphocytes.[6]

Induction of Apoptosis

The accumulation of dATP is a potent trigger for apoptosis, or programmed cell death.[3][6] High levels of dATP can lead to the initial accumulation of DNA strand breaks. This DNA damage activates p53, a tumor suppressor protein, which in turn initiates a signaling cascade that results in the release of cytochrome c from the mitochondria.[9] Cytochrome c then activates caspases, the executioner enzymes of apoptosis, leading to cell death.

Additional Cytotoxic Mechanisms

Beyond the primary mechanisms, this compound-induced dATP accumulation may also contribute to cytotoxicity through:

-

Inhibition of RNA synthesis. [5]

-

Increased DNA damage. [5]

-

Depletion of ATP. The phosphorylation of deoxyadenosine to dATP consumes ATP, and the subsequent activation of DNA repair enzymes like poly(ADP-ribose) polymerase (PARP) in response to DNA strand breaks can further deplete cellular ATP and NAD+ stores, leading to necrosis.[3][10][11]

Quantitative Data Summary

The following tables summarize quantitative data related to the clinical efficacy of this compound in various hematological malignancies.

Table 1: Clinical Response to this compound in Hairy Cell Leukemia (HCL)

| Study Population | Dosage | Complete Response (CR) Rate | Partial Response (PR) Rate | Overall Response Rate | Reference |

| Untreated & Refractory HCL | 4 mg/m² every other week | 58% - 90% | Up to 30% | 88% - 100% | [12] |

| HCL (Special Exception Mechanism) | N/A | 56% | 23% | 79% | [13] |

Table 2: Clinical Response to this compound in T-Cell Malignancies

| Disease Subtype | Number of Patients | Dosage | Overall Response Rate | Complete Response (CR) Rate | Reference |

| T-cell Prolymphocytic Leukemia (T-PLL) | 55 | 4 mg/m²/wk then every 2 wks | 45% | 9% | [14] |

| Sézary Syndrome | 16 | 4 mg/m²/wk then every 2 wks | 62% | 19% | [14] |

| Peripheral T-cell Non-Hodgkin's Lymphoma | 27 | 4 mg/m²/wk then every 2 wks | 19% | N/A | [14] |

| Adult T-cell Leukemia/Lymphoma (ATLL) | 25 | 4 mg/m²/wk then every 2 wks | 12% | N/A | [14] |

| Prolymphocytic Leukemia (B-cell and T-cell) | 20 | N/A | 45% (Partial Remission) | 0% | [15] |

Table 3: Immunosuppressive Effects of this compound

| Patient Group | Dosage | Key Findings | Reference |

| Hairy Cell Leukemia (13 patients) | 2-4 mg/m² every 2-6 weeks | Significant depression of total lymphocytes, T-cells (especially CD4+), and B-cells. Decreased serum IgG. | [16] |

| Solid Tumors (5 patients) | 4 mg/m² every 1-2 weeks | Significant reduction in T-cells, B-cells, CD4+, and CD8+ cells. | [16] |

Experimental Protocols

Adenosine Deaminase (ADA) Activity Assay (Colorimetric)

This protocol is based on the principle that ADA catalyzes the conversion of adenosine to inosine, which is then detected through a multi-step reaction culminating in a colorimetric readout. Commercial kits are widely available for this purpose.[17][18]

Principle: Inosine formed from the breakdown of adenosine is detected via a multi-step reaction, resulting in the formation of an intermediate that reacts with a converter and developer to generate uric acid, which can be quantified by measuring the absorbance at 293 nm.[17][18]

Materials:

-

ADA Assay Buffer

-

ADA Substrate (Adenosine)

-

ADA Converter Mix

-

ADA Developer

-

Inosine Standard

-

ADA Positive Control

-

96-well UV transparent plate

-

Spectrophotometric plate reader

-

Cell or tissue lysate prepared in cold ADA Assay Buffer

Procedure:

-

Standard Curve Preparation: Prepare a series of inosine standards by diluting the stock solution in ADA Assay Buffer.

-

Sample Preparation: Homogenize cells or tissue in cold ADA Assay Buffer, centrifuge to pellet debris, and collect the supernatant (lysate).[18]

-

Reaction Mix Preparation: For each well, prepare a master mix containing ADA Assay Buffer, ADA Converter, and ADA Developer.

-

Assay:

-

Add the reaction mix to the wells of the 96-well plate.

-

Add the inosine standards to their respective wells.

-

Add the experimental samples (lysates) and positive control to their wells.

-

Add the ADA Substrate to all wells except the standard curve wells to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measurement: Measure the optical density (OD) at 293 nm.

-

Calculation: Subtract the background reading from all sample and standard readings. Plot the inosine standard curve. Calculate the ADA activity of the samples based on the standard curve. One unit of ADA activity is defined as the amount of enzyme that yields 1.0 µmole of inosine per minute at 37°C.[18]

Measurement of Intracellular dATP Levels by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for separating, identifying, and quantifying components in a mixture, making it suitable for measuring intracellular nucleotide levels.[19]

Principle: Cellular extracts are prepared to release intracellular nucleotides. The extract is then injected into an HPLC system equipped with a reverse-phase column. The nucleotides are separated based on their physicochemical properties and detected by a UV detector at a specific wavelength (e.g., 254 nm). The concentration of dATP is determined by comparing its peak area to that of a known standard.[19]

Materials:

-

Cultured cells

-

Perchloric acid (or other extraction buffer)

-

Potassium hydroxide (for neutralization)

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., potassium hydrogen phosphate buffer)

-

dATP standard solution

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with this compound for the specified time.

-

Extraction of Nucleotides:

-

Harvest and count the cells.

-

Lyse the cells with a cold extraction buffer like perchloric acid to precipitate proteins and release nucleotides.

-

Centrifuge to pellet the precipitate.

-

Neutralize the supernatant with potassium hydroxide.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the final supernatant.

-

Inject a known volume of the sample into the HPLC system.

-

Run the separation using an isocratic or gradient elution with the mobile phase.

-

Monitor the absorbance at 254 nm.

-

-

Quantification:

-

Prepare a standard curve by running known concentrations of the dATP standard.

-

Identify the dATP peak in the sample chromatogram based on its retention time compared to the standard.

-

Calculate the concentration of dATP in the sample by comparing the peak area to the standard curve.

-

Normalize the dATP concentration to the cell number.

-

Conclusion

This compound exerts its potent lymphotoxic effects through a well-defined mechanism centered on the inhibition of adenosine deaminase. This targeted disruption of purine metabolism leads to the profound intracellular accumulation of dATP, which in turn inhibits DNA synthesis and triggers apoptosis. This in-depth understanding of its molecular and cellular impact is crucial for optimizing its clinical use and for the development of novel therapeutic strategies in oncology and immunology. The provided protocols offer a foundation for researchers to quantitatively assess the biochemical consequences of this compound treatment in various experimental models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. scholarsinmedicine.com [scholarsinmedicine.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Mechanism of deoxyadenosine-induced catabolism of adenine ribonucleotides in adenosine deaminase-inhibited human T lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: An Adenosine Deaminase Inhibitor for the Treatment of Hairy Cell Leukemia | Semantic Scholar [semanticscholar.org]

- 13. This compound in hairy cell leukemia: treatment by the special exception mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of this compound in the treatment of T-cell malignancies: analysis of response rate in 145 patients according to disease subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound in prolymphocytic leukemia: phase II trial of the European Organization for Research and Treatment of Cancer Leukemia Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunosuppressive effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adenosine Deaminase (ADA) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Natural Sources of Pentostatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentostatin, a potent inhibitor of adenosine deaminase (ADA), stands as a significant chemotherapeutic agent, particularly in the management of hairy cell leukemia. This technical guide provides a comprehensive overview of the discovery, natural microbial sources, and key quantitative data related to this compound. It details the methodologies for its isolation and purification from fermentation broths and elucidates its mechanism of action through relevant signaling pathways. The information is presented to support further research and development efforts in the fields of oncology and drug discovery.

Discovery and Timeline

This compound, also known as 2'-deoxycoformycin, was first isolated in the mid-1970s from the fermentation broth of the bacterium Streptomyces antibioticus.[1] The initial discovery and subsequent development were pivotal in establishing a new class of antimetabolite drugs. The timeline of key events in the discovery and development of this compound is outlined below:

-

1974-1977: Initial discovery and isolation of this compound from Streptomyces antibioticus.[2] A labor-intensive process yielded 8 grams of the crystalline substance from 9,500 liters of fermentation broth.[3]

-

1979: The first total synthesis of this compound was achieved, confirming its chemical structure.[3]

-

1991: this compound, under the trade name Nipent, received its first approval from the U.S. Food and Drug Administration (FDA) for the treatment of hairy cell leukemia.[4]

-

1992: A "practical process" for the large-scale isolation of this compound was published, greatly simplifying its purification from Streptomyces broth and making it more economically viable.[3][5]

Natural Sources of this compound

This compound is a naturally occurring nucleoside analog produced by a variety of microorganisms, primarily bacteria and fungi. These organisms synthesize this compound, in some cases, as a "protector" molecule for other co-produced nucleoside antibiotics that would otherwise be degraded by adenosine deaminase.

Table 1: Natural Microbial Sources of this compound

| Microorganism | Class | Notes |

| Streptomyces antibioticus | Bacterium | The original source of this compound.[1] |

| Actinomadura sp. | Bacterium | Produces this compound and its analog, 2'-chlorothis compound.[2] |

| Aspergillus nidulans | Fungus | A known producer of cordycepin, which is protected by co-produced this compound.[3] |

| Cordyceps militaris | Fungus | Produces both cordycepin and this compound.[2] |

| Cordyceps kyusyuensis | Fungus | Another species of Cordyceps that produces this compound.[2] |

| Samsoniella hepiali | Fungus | Inferred to produce this compound due to its known production of cordycepin.[3] |

Quantitative Data

Fermentation Yield

The yield of this compound from microbial fermentation can vary significantly depending on the producing organism and the fermentation conditions.

Table 2: Reported Yields of this compound from Microbial Fermentation

| Microorganism | Yield | Reference |

| Streptomyces antibioticus (original isolation) | ~0.84 mg/L (8 grams from 9,500 liters) | [3] |

| Actinomadura sp. ATCC 39365 (mutant strain S-15) | 86.35 mg/L | [6] |

| Actinomadura sp. ATCC 39365 (mutant strain S-15, optimized medium) | 152.06 mg/L | [6] |

In Vitro Cytotoxicity

Human Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in cancer patients, providing essential data for dosing and management.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Notes | Reference |

| Half-life | ~5.7 hours | Following intravenous administration. | [7] |

| Clearance | Correlates with creatinine clearance. | Dose adjustments are necessary for patients with renal impairment. | [8] |

| Volume of Distribution | Not explicitly stated, but a key parameter for determining loading doses. | A fundamental pharmacokinetic parameter.[9][10] | |

| Excretion | Primarily renal. | [8] |

Experimental Protocols

Fermentation of this compound-Producing Microorganisms

A general protocol for the fermentation of Streptomyces species to produce secondary metabolites is as follows. Specific parameters would be optimized for this compound production.

Experimental Workflow: Microbial Fermentation

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 5. Improved production of this compound and identification of fermentation cometabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced this compound Production in Actinomadura sp. by Combining ARTP Mutagenesis, Ribosome Engineering and Subsequent Fermentation Optimization [mdpi.com]

- 7. Nipent, DCF (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. This compound pharmacokinetics and dosing recommendations in patients with mild renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetics and Pharmacodynamics | Pharmacotherapy: A Pathophysiologic Approach, 11e | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]

- 10. Volume of Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pentostatin as a Transition State Inhibitor of Adenosine Deaminase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentostatin (2'-deoxycoformycin) is a potent, tight-binding inhibitor of adenosine deaminase (ADA), an essential enzyme in purine metabolism. By mimicking the transition state of the deamination of adenosine, this compound exhibits picomolar affinity for ADA, leading to its powerful cytotoxic effects, particularly in lymphocytes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of enzyme inhibition and the development of purine analogues as therapeutic agents.

Introduction

Adenosine deaminase (ADA) is a pivotal enzyme in the purine salvage pathway, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1] The activity of ADA is crucial for maintaining the appropriate intracellular and extracellular concentrations of these nucleosides, which play significant roles in various physiological processes, including neurotransmission, cardiovascular function, and immune responses.[2] Dysregulation of ADA activity has been implicated in several pathologies, most notably severe combined immunodeficiency (SCID), and has been identified as a therapeutic target in certain cancers, particularly lymphoproliferative disorders where ADA activity is elevated.[3]

This compound, a purine analogue isolated from Streptomyces antibioticus, is a powerful transition-state inhibitor of ADA.[4] Its structure closely resembles the tetrahedral intermediate formed during the deamination of adenosine, allowing it to bind to the active site of ADA with exceptionally high affinity.[2][4] This potent and prolonged inhibition of ADA forms the basis of this compound's therapeutic efficacy in the treatment of hairy cell leukemia and other lymphoid malignancies.[5][6] This guide will delve into the core aspects of this compound's interaction with ADA, providing a technical overview for the scientific community.

Mechanism of Action

This compound functions as a transition-state analogue inhibitor of adenosine deaminase.[3] The enzymatic deamination of adenosine proceeds through a hydrated intermediate with a tetrahedral carbon at the C6 position of the purine ring. The structure of this compound, particularly the hydroxyl group at the C8 position of its diazepine ring, mimics this transient, high-energy state.[7] This structural mimicry allows this compound to fit snugly into the active site of ADA and form strong, non-covalent interactions with the active site residues, including a crucial interaction with the active site zinc ion.[8]

The inhibition of ADA by this compound leads to the systemic accumulation of adenosine and, more critically, 2'-deoxyadenosine.[4] In lymphoid cells, which exhibit high levels of deoxycytidine kinase, 2'-deoxyadenosine is readily phosphorylated to 2'-deoxyadenosine triphosphate (dATP).[4] The resulting elevated intracellular concentrations of dATP have several cytotoxic consequences:

-

Inhibition of Ribonucleotide Reductase: dATP is a potent allosteric inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[3] Inhibition of this enzyme depletes the cell of other deoxynucleotides, thereby halting DNA synthesis and repair.

-

Induction of Apoptosis: The accumulation of dATP can also trigger the intrinsic apoptotic pathway.[4] This is thought to occur through the activation of caspase-9, leading to a cascade of events that result in programmed cell death.[4]

The selective toxicity of this compound towards lymphocytes is attributed to the high activity of adenosine deaminase and nucleoside transporters in these cells, leading to a greater accumulation of toxic metabolites.[3]

Signaling Pathway of this compound-Induced Cytotoxicity

Caption: Mechanism of this compound-induced cytotoxicity in lymphocytes.

Quantitative Data

The interaction between this compound and adenosine deaminase has been extensively characterized. The following tables summarize key quantitative parameters that define this interaction.

Table 1: Inhibition Constants (Ki) for this compound against Adenosine Deaminase

| Inhibitor | Enzyme Source | Ki Value (pM) | Reference |

| This compound | Human | 2.5 | [2] |

| This compound | Murine | ~100 | |

| This compound | S. antibioticus | 10 | [2] |

Note: Ki values can vary depending on the enzyme source and assay conditions.

Table 2: Kinetic Parameters for Adenosine Deaminase with Natural Substrates

| Substrate | Enzyme Source | Km (µM) | Reference |

| Adenosine | Human Lymphocytes | 103 | |

| Adenosine | Bovine Spleen | 40 | |

| 2'-Deoxyadenosine | Human | - | - |

Note: Data for 2'-Deoxyadenosine Km is not consistently reported in the reviewed literature.

Table 3: Thermodynamic Parameters for this compound Binding to Adenosine Deaminase

| Parameter | Value | Method | Reference |

| ΔG (kcal/mol) | -17.0 (calculated from Ki) | - | [2] |

| ΔH (kcal/mol) | Not available | - | - |

| -TΔS (kcal/mol) | Not available | - | - |

Experimental Protocols

Adenosine Deaminase Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against ADA by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

-

Purified adenosine deaminase

-

Adenosine (substrate)

-

This compound (or other inhibitor)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 265 nm

Procedure:

-

Prepare a stock solution of adenosine in phosphate buffer.

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate or cuvettes, add the following to each well/cuvette:

-

Phosphate buffer

-

A fixed concentration of adenosine

-

Varying concentrations of this compound

-

-

Pre-incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a fixed concentration of adenosine deaminase to each well/cuvette.

-

Immediately begin monitoring the decrease in absorbance at 265 nm over time.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism and the substrate concentration relative to Km are known.

Workflow for ADA Inhibition Assay

Caption: Workflow for a typical ADA inhibition assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics (Representative Protocol)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Isothermal titration calorimeter

-

Purified adenosine deaminase

-

This compound

-

Dialysis buffer (e.g., phosphate buffer, pH 7.5)

Procedure:

-

Thoroughly dialyze both the ADA solution and the this compound solution against the same buffer to minimize buffer mismatch effects.

-

Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Determine the accurate concentrations of the protein and ligand solutions.

-

Load the ADA solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of injections of this compound into the ADA solution, recording the heat change after each injection.

-

As a control, perform a separate titration of this compound into the buffer to determine the heat of dilution.

-

Subtract the heat of dilution from the binding data.

-

Analyze the resulting binding isotherm by fitting the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Crystallization of the ADA-Pentostatin Complex for X-ray Crystallography (Representative Protocol)

This protocol outlines the general steps for obtaining crystals of the ADA-pentostatin complex suitable for structural analysis.

Materials:

-

Highly purified and concentrated adenosine deaminase

-

This compound

-

Crystallization buffer

-

Crystallization screens (various precipitants, salts, and pH conditions)

-

Vapor diffusion plates (sitting or hanging drop)

Procedure:

-

Prepare a stable complex of ADA and this compound by incubating the purified enzyme with a molar excess of the inhibitor.

-

Purify the complex to remove unbound inhibitor and any aggregated protein.

-

Concentrate the ADA-pentostatin complex to a suitable concentration for crystallization (typically 5-10 mg/mL).

-

Set up crystallization trials using the vapor diffusion method. This involves mixing a small volume of the protein-inhibitor complex with an equal volume of a reservoir solution from a crystallization screen.

-

Equilibrate the drops against the reservoir solution, allowing for slow precipitation and crystal formation.

-

Monitor the trials for crystal growth over several days to weeks.

-

Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen for data collection at a synchrotron X-ray source.

-

The diffraction data is then processed to determine the three-dimensional structure of the ADA-pentostatin complex.

Conclusion

This compound serves as a paradigm of transition-state inhibition, demonstrating how a deep understanding of enzyme mechanisms can be translated into the design of highly effective therapeutic agents. Its picomolar affinity for adenosine deaminase and the subsequent metabolic consequences underscore the power of targeted enzyme inhibition. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of enzymology, medicinal chemistry, and oncology. Further investigation into the thermodynamic drivers of this compound's exceptional binding affinity could provide valuable insights for the rational design of next-generation enzyme inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutagenesis of human adenosine deaminase to active forms that partially resist inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

The Impact of Pentostatin on DNA Synthesis and Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentostatin, a potent inhibitor of adenosine deaminase (ADA), is a powerful chemotherapeutic agent with profound effects on cellular DNA metabolism. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound disrupts DNA synthesis and impacts DNA repair pathways. By elucidating the core signaling cascades, detailing relevant experimental methodologies, and presenting quantitative data, this document serves as a comprehensive resource for researchers in oncology, immunology, and drug development.

Core Mechanism of Action: Adenosine Deaminase Inhibition

This compound, also known as 2'-deoxycoformycin, is a transition-state analog of adenosine, which allows it to bind with high affinity to the active site of adenosine deaminase (ADA)[1][2]. ADA is a critical enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[3][4]. The irreversible inhibition of ADA by this compound leads to a cascade of intracellular events that are particularly toxic to lymphocytes, which exhibit high ADA activity[3].

The primary consequence of ADA inhibition is the accumulation of its substrates, most notably deoxyadenosine[5]. Deoxyadenosine is subsequently phosphorylated by deoxycytidine kinase and other kinases to its triphosphate form, 2'-deoxyadenosine triphosphate (dATP)[5]. The intracellular accumulation of dATP is the central event mediating the cytotoxic effects of this compound[5].

Impact on DNA Synthesis

The accumulation of dATP disrupts DNA synthesis through two primary mechanisms: inhibition of ribonucleotide reductase and direct inhibition of DNA polymerases.

Inhibition of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is a critical enzyme that catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the precursors for DNA synthesis. The activity of RNR is tightly regulated by allosteric mechanisms to maintain a balanced pool of deoxyribonucleoside triphosphates (dNTPs). High levels of dATP act as a negative feedback inhibitor of RNR, binding to its allosteric sites and shutting down the synthesis of other dNTPs (dCTP, dGTP, and dTTP)[3][4]. This leads to an imbalance in the dNTP pool, which is essential for DNA replication, effectively stalling DNA synthesis[5].

Potential Direct Inhibition of DNA Polymerases

Elevated concentrations of dATP can also directly interfere with the function of DNA polymerases. While dATP is a natural substrate for these enzymes, its excessive concentration relative to other dNTPs can lead to improper incorporation and may inhibit the overall catalytic activity of DNA polymerases, such as polymerase α and δ, further contributing to the cessation of DNA replication[6]. This direct inhibition, combined with the depletion of other dNTPs, creates a potent dual blockade of DNA synthesis.

Induction of DNA Damage and Impact on Repair Pathways

The disruption of DNA synthesis and the imbalanced dNTP pool induced by this compound can lead to the formation of DNA strand breaks[5]. The stalling of replication forks is a major source of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.

While this compound's primary mechanism is not direct DNA damage, the downstream consequences of its action trigger cellular DNA damage responses. However, the compromised state of DNA replication and the depletion of dNTPs can impair the cell's ability to efficiently repair this damage.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DSBs. HR requires a sister chromatid as a template and is predominantly active in the S and G2 phases of the cell cycle. NHEJ directly ligates the broken ends of DNA and can occur throughout the cell cycle. The efficacy of both pathways can be compromised by the lack of a balanced dNTP pool required for DNA synthesis during repair. While direct studies on this compound's effect on key repair proteins like RAD51 (HR) and Ku70/80 (NHEJ) are limited, the depletion of dNTPs would logically hinder the DNA synthesis steps inherent to these repair processes.

-

Base Excision Repair (BER): This pathway is responsible for repairing single-base damages. Similar to other repair mechanisms, the DNA synthesis step in BER, carried out by DNA polymerase β, is dependent on the availability of the correct dNTPs.

The accumulation of unrepaired DNA damage, coupled with the ongoing cell cycle arrest, can ultimately trigger apoptosis, leading to the selective elimination of rapidly dividing cells, such as malignant lymphocytes[5].

Quantitative Data

The following table summarizes key quantitative parameters related to the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Ki for Adenosine Deaminase | 2.5 pM | Purified enzyme | [2] |

| Response Rate in Hairy Cell Leukemia | 84% (64% Complete Remission) | Clinical Study | [7] |

| Response in IFN-α Refractory HCL | 78.8% | Clinical Study | [8] |

Experimental Protocols

Measurement of DNA Synthesis Inhibition (BrdU Incorporation Assay)

This assay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Protocol:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound for the desired duration.

-

BrdU Labeling: Add BrdU to the culture medium and incubate for a period that allows for detectable incorporation (e.g., 2-4 hours).

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU. This is typically done using an acidic solution.

-

Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.

-

Analysis: Quantify the fluorescence intensity using a microplate reader or visualize by fluorescence microscopy. A decrease in BrdU incorporation indicates inhibition of DNA synthesis.

Detection of DNA Strand Breaks (Comet Assay)

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks.

Protocol:

-

Cell Preparation: Harvest cells after treatment with this compound and resuspend in a low-melting-point agarose.

-

Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantification: Analyze the comet images using specialized software to quantify the extent of DNA damage, often expressed as the percentage of DNA in the tail or the tail moment.

Quantification of Intracellular dATP Levels (HPLC)

High-performance liquid chromatography (HPLC) can be used to separate and quantify intracellular nucleotides.

Protocol:

-

Cell Lysis and Extraction: After this compound treatment, lyse the cells and extract the nucleotides using an acidic solution (e.g., trichloroacetic acid).

-

Neutralization: Neutralize the acidic extract.

-

HPLC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a mobile phase designed for nucleotide separation.

-

Detection and Quantification: Detect the nucleotides using a UV detector at a specific wavelength (e.g., 254 nm). Quantify the dATP peak by comparing its area to a standard curve of known dATP concentrations.

Conclusion

This compound's potent and irreversible inhibition of adenosine deaminase sets in motion a well-defined cascade of events that culminate in the profound disruption of DNA synthesis and the induction of DNA damage. The accumulation of dATP serves as the central mediator of its cytotoxicity, primarily through the allosteric inhibition of ribonucleotide reductase and potential direct effects on DNA polymerases. The resulting dNTP pool imbalance and stalled replication lead to DNA strand breaks, which, in the face of compromised repair capacity, trigger apoptotic cell death. This detailed understanding of this compound's mechanism of action is crucial for its clinical application and for the development of novel therapeutic strategies targeting purine metabolism and DNA replication in cancer and immunological disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. This compound (2prime prime or minute-Deoxycoformycin): Clinical Pharmacology, Role In Cancer Chemotherapy, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential inhibition of human placental DNA polymerases delta and alpha by BuPdGTP and BuAdATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces durable remissions in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Response to this compound in hairy-cell leukemia refractory to interferon-alpha. The European Organization for Research and Treatment of Cancer Leukemia Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Canonical: An In-depth Technical Guide to the Immunomodulatory Effects of Pentostatin Independent of Adenosine Deaminase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentostatin (2'-deoxycoformycin) is a potent inhibitor of adenosine deaminase (ADA), a critical enzyme in purine metabolism. Its therapeutic efficacy, particularly in hematological malignancies like hairy cell leukemia, has historically been attributed to the induction of apoptosis in lymphocytes due to the accumulation of toxic deoxyadenosine metabolites. However, emerging evidence reveals a more complex immunomodulatory profile for this compound, extending beyond its canonical role as an ADA inhibitor. This technical guide delves into these non-canonical immunomodulatory effects, providing a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to support further research and drug development in this area.

A significant ADA-independent mechanism involves the ability of this compound to induce hypomethylation of cellular RNA, transforming it into a potent immunostimulatory molecule. This guide will focus on this novel pathway, detailing how this compound can trigger innate immune signaling, leading to enhanced anti-tumor immunity.

Core Mechanism: RNA Demethylation and Innate Immune Activation

The primary ADA-independent immunomodulatory effect of this compound stems from its ability to alter the methylation status of cellular RNA. This process initiates a cascade of events that culminates in the activation of innate immune responses.

Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase

While this compound is a direct inhibitor of ADA, the resulting accumulation of adenosine and deoxyadenosine has a secondary effect: the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. SAH is a byproduct of methylation reactions where S-adenosylmethionine (SAM) serves as the methyl donor. The inhibition of SAH hydrolase leads to the accumulation of SAH.

Alteration of the Methylation Index

The intracellular ratio of SAM to SAH, known as the methylation index, is a critical determinant of cellular methylation potential. The accumulation of SAH, a potent product inhibitor of most methyltransferases, leads to a significant decrease in this ratio. It has been reported that cells from patients treated with this compound show a 10-fold reduction in the methylation index.[1] This reduction results in a global hypomethylation of cellular macromolecules, including RNA. A particularly important consequence is the strong decrease in 2'-O-methylation of cellular RNA.[1]

Activation of Toll-Like Receptor 3 (TLR3)

Cellular RNA is typically non-immunostimulatory due to modifications like 2'-O-methylation, which prevent its recognition by innate immune sensors. The reduction in RNA methylation induced by this compound effectively "unmasks" the RNA, allowing it to be recognized as a pathogen-associated molecular pattern (PAMP). Specifically, this hypomethylated RNA becomes a ligand for Toll-like receptor 3 (TLR3), an endosomal receptor that recognizes double-stranded RNA (dsRNA).[1]

Downstream Signaling and Immune Response

The engagement of TLR3 by hypomethylated RNA initiates a downstream signaling cascade that is dependent on the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[1] This signaling pathway culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. The local production of type I IFN within the tumor microenvironment leads to enhanced infiltration of T cells, particularly CD8+ cytotoxic T lymphocytes, which are crucial for anti-tumor immunity.[1] This increased T-cell infiltration can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and synergistic with immune checkpoint inhibitors.[1]

Data Presentation

The following tables summarize the key quantitative data from studies investigating the ADA-independent immunomodulatory effects of this compound.

| Parameter | Cell/Tissue Type | Treatment | Result | Reference |

| Methylation Index | Cells from treated patients | This compound | 10-fold reduction | [1] |

| 2'-O-methylation | Cellular RNA from treated patients | This compound | Strong decrease | [1] |

| IFN-α Induction | Human PBMCs | RNA from this compound-treated HEK cells | Increased IFN-α production | [1] |

| IFN-α Induction | Human PBMCs | RNA from this compound-treated CT26 cells | Increased IFN-α production | [1] |

| T-cell Infiltration | CT26/NY-ESO-1 tumors in mice | 10 µg this compound (intravenous) | Increased infiltration of CD8+ T cells | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced Immune Activation

References

Methodological & Application

Application Notes and Protocols: Pentostatin for Murine Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentostatin, also known as 2'-deoxycoformycin, is a potent inhibitor of the enzyme adenosine deaminase (ADA).[1][2] It is classified as a purine analog and an antimetabolite.[2][3] By inhibiting ADA, this compound disrupts purine metabolism, leading to an accumulation of deoxyadenosine and its triphosphate metabolite, dATP.[4] This accumulation is cytotoxic, particularly to lymphocytes, as it inhibits ribonucleotide reductase, blocking DNA synthesis and inducing apoptosis.[1][5] These mechanisms make this compound an effective agent in the treatment of certain hematological malignancies, such as hairy cell leukemia and chronic lymphocytic leukemia.[6]

In preclinical research, murine xenograft models are indispensable tools for evaluating the in vivo efficacy of anticancer agents. This document provides detailed protocols and application notes for the use of this compound in such models, summarizing dosage, administration routes, and experimental workflows.

Mechanism of Action

This compound is a transition-state analog that potently inhibits adenosine deaminase (ADA), a key enzyme in the purine salvage pathway.[1][7] ADA catalyzes the conversion of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[5][4] Inhibition of ADA leads to the intracellular accumulation of deoxyadenosine, which is then phosphorylated to form deoxyadenosine triphosphate (dATP).[4] Elevated levels of dATP have several cytotoxic effects:

-

Inhibition of Ribonucleotide Reductase: High concentrations of dATP allosterically inhibit ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides, the building blocks of DNA. This halts DNA synthesis and repair.[5][7]

-

Induction of Apoptosis: The accumulation of dATP can trigger programmed cell death (apoptosis), particularly in rapidly dividing cells like malignant lymphocytes.[5][4]

-

Immunomodulation: Recent studies suggest this compound can also function as an immunotherapeutic agent. By inducing the local production of type I interferon within tumors, it can enhance the infiltration of immune cells, potentially synergizing with immune checkpoint inhibitors.[8]

Caption: Mechanism of action of this compound.

Dosage and Administration for Murine Xenograft Models

The dosage and administration route of this compound in murine models can vary depending on the specific experimental goals, such as evaluating anti-tumor efficacy, immunomodulatory effects, or use in combination therapies. The following table summarizes dosages reported in the literature.

| Dose | Route of Administration | Dosing Schedule | Mouse Model/Strain | Purpose | Reference |

| 10 µ g/mouse | Intravenous (IV) | Single dose on day 6 post-implantation | C57BL/6 mice with MB49 tumors | Investigating immunomodulatory effects | [8] |

| 1 mg/kg | Not specified | Days 1, 4, 8, and 12 | B6 mice | Non-myeloablative conditioning regimen | [9] |

| 2 mg/kg | Intraperitoneal (IP) | Single dose on day 7 of gestation | Pregnant mice | Teratogenicity study | [10][11] |

Note: For anti-tumor efficacy studies in xenograft models, dosages may need to be optimized. Starting with a dose in the range of 1-2 mg/kg administered intravenously or intraperitoneally every 3-4 days is a reasonable starting point, with adjustments based on observed efficacy and toxicity. It is recommended that mice receive hydration with saline before and after this compound administration to minimize potential renal toxicity.[1][12]

Detailed Experimental Protocols

This section outlines a comprehensive protocol for a subcutaneous xenograft study to evaluate the efficacy of this compound.

4.1. Materials and Reagents

-

Cell Line: Appropriate human tumor cell line (e.g., leukemia, lymphoma, or other relevant cancer type).

-

Animals: Immunocompromised mice (e.g., Athymic Nude, SCID, or NSG), 4-6 weeks old.[13]

-

This compound: Lyophilized powder (Nipent™ or equivalent).[10]

-

Vehicle: Sterile 0.9% Sodium Chloride (Saline) or 5% Dextrose solution.[12]

-